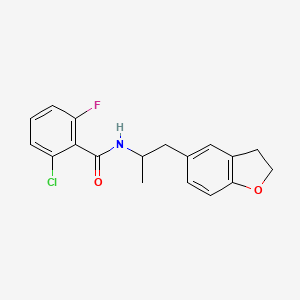

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide is a chemical compound used in scientific research1. It exhibits complex properties and can be applied in various studies, making it a valuable material for scientific investigation1.

Synthesis Analysis

The synthesis of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide is not explicitly mentioned in the search results. However, it’s likely that it involves complex chemical reactions, given its intricate structure1.Molecular Structure Analysis

The molecular formula of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide is not explicitly mentioned in the search results. However, a similar compound, 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide, has a molecular formula of C17H18ClNO3S and a molecular weight of 351.852.Chemical Reactions Analysis

The specific chemical reactions involving 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide are not detailed in the search results. However, given its complex structure, it’s likely that it can participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide are not explicitly mentioned in the search results. However, given its complex structure, it’s likely that it has unique physical and chemical properties1.Applications De Recherche Scientifique

Antimicrobial Activity

Compounds structurally related to 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide have been synthesized and tested for antimicrobial properties. For instance, a series of fluorobenzamides containing thiazole and thiazolidine were synthesized through microwave methods and conventional methods. Their antimicrobial activity was tested against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of a fluorine atom in these compounds was found to be crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Similarly, novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and showed significant anti-inflammatory activity, which is a related area of therapeutic interest (Sunder & Maleraju, 2013).

Anticancer and Anti-inflammatory Properties

Photochemically synthesized dihydrobenzofurans with certain structural modifications have shown moderate activity against various strains of bacteria, indicating potential for development as antimicrobial agents. Some compounds showed promising activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

In another study, enantioselectivity of certain benzofuran-2-yl derivatives was investigated as inhibitors of P450 AROM, an enzyme involved in steroid biosynthesis. The results indicated low enantioselectivity ratios, suggesting potential for further exploration in the context of hormone-dependent pathologies like certain cancers (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998).

Antibacterial Applications

Substituted benzylthio-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives were synthesized and evaluated for in vitro activity against Helicobacter pylori, a bacterium associated with gastric ulcers. Compounds with 2-chloro-6-fluorobenzylthio moiety showed potent activity, suggesting potential therapeutic applications (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).

Antibacterial and Antifungal Drug Development

Several 3-substituted-2,6-difluorobenzamides have been investigated for their ability to interfere with bacterial cell division, targeting the protein FtsZ. A novel family of 1,4-tetrahydronaphthodioxane benzamides showed promising MICs towards Gram-positive bacteria, suggesting potential as antibacterial drugs (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Safety And Hazards

The safety and hazards associated with 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide are not explicitly mentioned in the search results. However, like all chemicals, it should be handled with care to prevent any potential harm1.

Orientations Futures

The future directions of research involving 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide are not explicitly mentioned in the search results. However, given its use in scientific research, it’s likely that it will continue to be a valuable material for scientific investigation1.

Propriétés

IUPAC Name |

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)21-18(22)17-14(19)3-2-4-15(17)20/h2-6,10-11H,7-9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIANPWCLJWEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2640129.png)

![2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B2640130.png)

![16-Butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2640138.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2640140.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2640142.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)

![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)